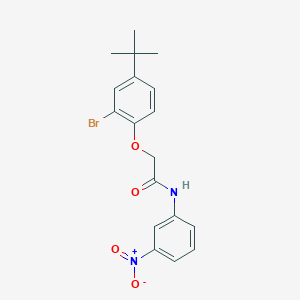![molecular formula C14H12ClF2NO2S B4852850 N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide, also known as DCF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of an enzyme called carbonic anhydrase, which plays a crucial role in many physiological processes.
Mecanismo De Acción
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the production of bicarbonate ion, which is essential for many physiological processes such as acid-base balance and fluid secretion. The inhibition of carbonic anhydrase by N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to have therapeutic effects in various conditions, including cancer, glaucoma, and epilepsy.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In glaucoma patients, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to reduce intraocular pressure by decreasing the production of aqueous humor. In the brain, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to have anticonvulsant effects by reducing the excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide are necessary to ensure accurate and safe results in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide. One area of interest is the development of new analogs of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide with improved pharmacological properties, such as increased solubility and decreased toxicity. Another area of interest is the exploration of the potential of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide as a therapeutic agent in other conditions, such as neurological disorders and metabolic diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been used in various scientific research studies, including cancer research, ophthalmology, and neuroscience. In cancer research, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been shown to inhibit the growth of tumor cells by targeting carbonic anhydrase IX, which is overexpressed in many types of cancer. In ophthalmology, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been used as a topical agent to reduce intraocular pressure in glaucoma patients. In neuroscience, N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has been used to study the role of carbonic anhydrase in the brain and its potential as a target for drug development in neurological disorders.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c15-11-3-1-2-10(8-11)6-7-18-21(19,20)14-9-12(16)4-5-13(14)17/h1-5,8-9,18H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITKZZARNXVZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4852768.png)
![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)





![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4852839.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)

![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine](/img/structure/B4852864.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)